Cas no 877134-77-5 (4-(Carbamoylamino)benzeneboronic Acid Pinacol Ester)

4-(Carbamoylamino)benzeneboronic Acid Pinacol Ester is a boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity. The pinacol ester group enhances shelf life and handling convenience, while the carbamoylamino substituent provides functional versatility for further modifications. This compound is particularly valuable in pharmaceutical and materials science research, where it serves as a key intermediate in the synthesis of complex molecules. Its compatibility with aqueous and organic reaction conditions makes it a practical choice for diverse synthetic applications. The product is typically supplied with high purity to ensure consistent performance in demanding chemical processes.
4-(Carbamoylamino)benzeneboronic Acid Pinacol Ester structure
877134-77-5 structure
商品名:4-(Carbamoylamino)benzeneboronic Acid Pinacol Ester
CAS番号:877134-77-5
MF:C13H19BN2O3
メガワット:262.112563371658
MDL:MFCD06795683
CID:719875
PubChem ID:16727440

4-(Carbamoylamino)benzeneboronic Acid Pinacol Ester 化学的及び物理的性質

名前と識別子

    • 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
    • 4-Ureidobenzeneboronic acid pinacol ester
    • [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
    • 4-(Carbamoylamino)benzene-boronic acid, pinacol ester
    • 4-(Carbamoylamino)benzeneboronic acid, pinacol ester
    • 4-(Ureido)phenylboronic acid, pinacol ester
    • Urea,N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
    • N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea (ACI)
    • Urea, [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- (9CI)
    • 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
    • [4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
    • N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
    • 4-(Carbamoylamino)benzeneboronic Acid Pinacol Ester
    • MDL: MFCD06795683
    • インチ: 1S/C13H19BN2O3/c1-12(2)13(3,4)19-14(18-12)9-5-7-10(8-6-9)16-11(15)17/h5-8H,1-4H3,(H3,15,16,17)
    • InChIKey: BVWCMMVUJQHJJE-UHFFFAOYSA-N
    • ほほえんだ: O=C(NC1C=CC(B2OC(C)(C)C(C)(C)O2)=CC=1)N

計算された属性

  • せいみつぶんしりょう: 262.14900
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 19
  • 回転可能化学結合数: 3

じっけんとくせい

  • ゆうかいてん: 124-128℃
  • ふってん: 379.7 ℃ at 760 mmHg
  • PSA: 73.58000
  • LogP: 2.24970

4-(Carbamoylamino)benzeneboronic Acid Pinacol Ester セキュリティ情報

  • 危害声明: Irritant
  • 危険カテゴリコード: 22
  • 危険物標識: Xi
  • ちょぞうじょうけん:Sealed in dry,2-8°C(BD231634)

4-(Carbamoylamino)benzeneboronic Acid Pinacol Ester 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-(Carbamoylamino)benzeneboronic Acid Pinacol Ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY025152-1g
4-Ureidophenylboronic Acid Pinacol Ester
877134-77-5 ≥95%
1g
¥489.00 2024-07-09
AK Scientific
AMTB1239-5g
4-(Carbamoylamino)benzeneboronic acid pinacol ester
877134-77-5 97%
5g
$321 2025-02-18
Ambeed
A604631-5g
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
877134-77-5 98%
5g
$241.0 2025-02-24
Ambeed
A604631-1g
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
877134-77-5 98%
1g
$80.0 2025-02-24
Enamine
EN300-1692391-0.05g
[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
877134-77-5
0.05g
$205.0 2023-09-20
Enamine
EN300-1692391-10.0g
[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
877134-77-5
10g
$3807.0 2023-06-04
eNovation Chemicals LLC
D912467-1g
4-Ureidophenylboronic Acid Pinacol Ester
877134-77-5 95%
1g
$375 2023-09-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1246143-25g
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
877134-77-5 98%
25g
¥ũīīƆ 2023-07-25
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY025152-0.25g
4-Ureidophenylboronic Acid Pinacol Ester
877134-77-5 ≥95%
0.25g
¥185.00 2024-07-09
Chemenu
CM134276-5g
1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
877134-77-5 98%
5g
$1068 2023-02-18

4-(Carbamoylamino)benzeneboronic Acid Pinacol Ester 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Solvents: Dichloromethane ;  2 h, rt
リファレンス
ATP-competitive inhibitors of the mitotic kinesin KSP that function via an allosteric mechanism
Luo, Lusong; et al, Nature Chemical Biology, 2007, 3(11), 722-726

ごうせいかいろ 2

はんのうじょうけん
1.1 Solvents: Dichloromethane ;  1 h, 0 °C
1.2 Reagents: Water ;  2 h, 0 °C
リファレンス
Rational Design of Potent and Selective Inhibitors of an Epoxide Hydrolase Virulence Factor from Pseudomonas aeruginosa
Kitamura, Seiya; et al, Journal of Medicinal Chemistry, 2016, 59(10), 4790-4799

4-(Carbamoylamino)benzeneboronic Acid Pinacol Ester Raw materials

4-(Carbamoylamino)benzeneboronic Acid Pinacol Ester Preparation Products

4-(Carbamoylamino)benzeneboronic Acid Pinacol Ester 関連文献

4-(Carbamoylamino)benzeneboronic Acid Pinacol Esterに関する追加情報

Comprehensive Overview of 4-(Carbamoylamino)benzeneboronic Acid Pinacol Ester (CAS No. 877134-77-5)

4-(Carbamoylamino)benzeneboronic Acid Pinacol Ester (CAS No. 877134-77-5) is a highly specialized boronic acid derivative widely utilized in organic synthesis, pharmaceutical research, and material science. This compound belongs to the class of arylboronic esters, which are pivotal intermediates in Suzuki-Miyaura cross-coupling reactions—a cornerstone of modern drug discovery and agrochemical development. Its unique structure, featuring a carbamoylamino group and a pinacol-protected boronic ester, enhances stability and reactivity, making it indispensable for targeted molecular design.

The growing demand for 4-(Carbamoylamino)benzeneboronic Acid Pinacol Ester is driven by its applications in precision medicine and bioconjugation. Researchers frequently search for "boronic ester solubility," "Suzuki coupling optimization," and "arylboronate stability," reflecting its relevance in high-throughput screening and catalyst-free reactions. Recent advancements in cancer therapeutics have also spotlighted this compound due to its role in synthesizing kinase inhibitors and proteolysis-targeting chimeras (PROTACs).

From a synthetic chemistry perspective, the pinacol ester moiety in CAS No. 877134-77-5 offers superior handling advantages, mitigating the hygroscopic nature of free boronic acids. This property aligns with industry trends toward air-stable reagents, a topic frequently queried in AI-driven literature searches. Additionally, its compatibility with green chemistry protocols—such as aqueous-phase reactions—addresses environmental concerns, a hotspot in sustainable pharmaceutical manufacturing.

Analytical characterization of 4-(Carbamoylamino)benzeneboronic Acid Pinacol Ester typically involves NMR spectroscopy, HPLC purity testing, and mass spectrometry. These techniques ensure compliance with Good Manufacturing Practice (GMP) standards, a critical consideration for contract research organizations (CROs). The compound’s structure-activity relationship (SAR) data is also curated in cheminformatics databases, supporting AI-assisted drug design initiatives.

In summary, CAS No. 877134-77-5 exemplifies the intersection of innovation and practical utility in organoboron chemistry. Its adaptability to automated synthesis platforms and bioorthogonal labeling techniques positions it as a key player in next-generation therapeutic development. For researchers exploring "boronic acid derivatives in drug delivery" or "pinacol ester hydrolysis kinetics," this compound offers a robust scaffold for cutting-edge applications.

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Amadis Chemical Company Limited
(CAS:877134-77-5)4-(Carbamoylamino)benzeneboronic Acid Pinacol Ester
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清らかである:99%
はかる:5g
価格 ($):258.0